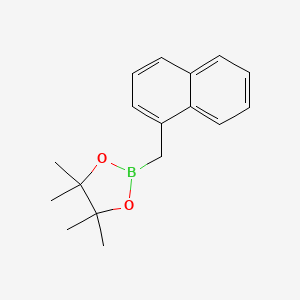

4,4,5,5-Tetramethyl-2-(Naphthalen-1-ylmethyl)-1,3,2-dioxaborolan

Übersicht

Beschreibung

“4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane” is a boronic acid pinacol ester derivative . It has a molecular formula of C17H21BO2 and a molecular weight of 268.16 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat .

Synthesis Analysis

The compound can be obtained by a two-step substitution reaction . In one study, a similar compound was produced by substituting a hydrogen of an intermediate compound with deuterium . The reaction involved the use of Pd(PPh3)4 and K2CO3, and was carried out in a mixed solution .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various analytical methods such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has been used in carbon-carbon coupling and carbon heterocoupling reactions . In one reaction, the compound was used along with Pd(PPh3)4 and K2CO3 .Physical and Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 268.16 . It is sensitive to moisture and heat . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen

Organische Synthesereaktionen

In organischen Synthesereaktionen sind Boronsäure-Pinacolester-Verbindungen wie 4,4,5,5-Tetramethyl-2-(Naphthalen-1-ylmethyl)-1,3,2-dioxaborolan wichtige Reaktionsintermediate. Sie haben viele Anwendungen in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Heterokupplungsreaktionen .

Biologische Aktivität und pharmakologische Wirkungen

Aufgrund ihrer einzigartigen Struktur weisen diese Verbindungen eine gute biologische Aktivität und pharmakologische Wirkungen auf. Sie wurden in der Bor-Neutroneneinfangtherapie und in Feedback-Kontroll-Arzneimitteltransportpolymeren in der Krebsbehandlung weit verbreitet eingesetzt .

Suzuki-Reaktion

Arylborsäure ist wirtschaftlich und einfach zu erhalten und ist stabil gegenüber Wasser und Luft. Sie ist eines der wichtigen Nucleophile in der Suzuki-Reaktion und hat eine breite Palette von Anwendungen .

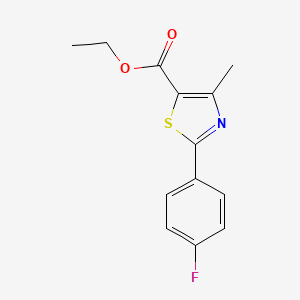

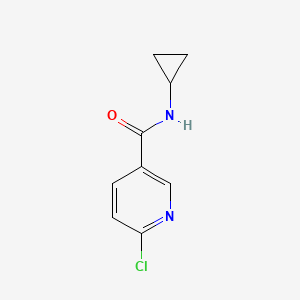

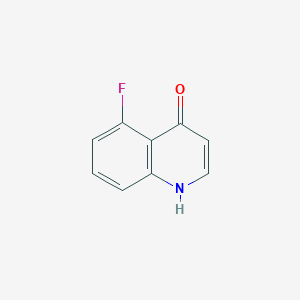

Fluorhaltige Medikamente

Fluorhaltige Verbindungen werden auch in der Medizin weit verbreitet eingesetzt. Die starke Elektronegativität von Fluoratomen erhöht die Affinität zu Kohlenstoff, daher weisen fluorhaltige Medikamente die Vorteile einer hohen biologischen Aktivität, starken Stabilität und Arzneimittelresistenz auf .

Amid-Lokalanästhetika

Amid-Lokalanästhetika werden in der klinischen Krebsoperation weit verbreitet eingesetzt. In-vivo-Studien und klinische Daten zeigen, dass die Anwendung von Amid-Lokalanästhetika für die Krebsbehandlung günstig sein kann und ein gutes Anwendungspotenzial hat .

Arzneimittelträger

Borsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren. Gleichzeitig werden Boronsäureesterbindungen aufgrund ihrer Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und Fähigkeit, auf verschiedene mikro-umweltbedingte Veränderungen wie pH-Wert, Glucose und ATP im Organismus zu reagieren, in der Konstruktion von stimuli-responsiven Arzneimittelträgern weit verbreitet .

Arzneimittelverabreichung

Die Arten von Arzneimittelträgern auf Basis von Borat-Verknüpfungen umfassen Arzneimittel-Polymer-Kupplung, Polymer-Mizellen, lineare-hyperverzweigte Polymere und mesoporöse Kieselsäure usw. Sie können nicht nur Antikrebsmittel laden, sondern auch Insulin und Gene liefern .

Kontrollierte Arzneimittelfreisetzung

Das Arzneimittel wird durch kovalente oder nicht-kovalente Wechselwirkungen auf den Träger geladen, und die Bildung und Ruptur der Boronsäureesterbindung in verschiedenen Umgebungen wird verwendet, um die kontrollierte Freisetzung des Arzneimittels zu erreichen .

Safety and Hazards

Wirkmechanismus

Target of Action

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups . It is a type of organoboron compound, which are important intermediates in organic synthesis .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Biochemical Pathways

The compound plays a significant role in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used as an enzyme inhibitor or specific ligand drug in the research of drug application .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good biocompatibility .

Result of Action

In the research of anticancer drugs, it has been found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with various enzymes and proteins, often acting as an inhibitor or a specific ligand. For instance, boronic acid derivatives, including 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue . Additionally, this compound can interact with other biomolecules such as sugars and catecholamines, forming stable complexes that can be utilized in biochemical assays and drug delivery systems .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . In addition, 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane exerts its effects through various binding interactions with biomolecules. This compound can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . For instance, the interaction of boronic acid derivatives with serine proteases involves the formation of a tetrahedral boronate ester intermediate, which inhibits the enzyme’s activity . Additionally, 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in biochemical assays.

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMBZQMGIGIALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460268 | |

| Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-57-8 | |

| Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

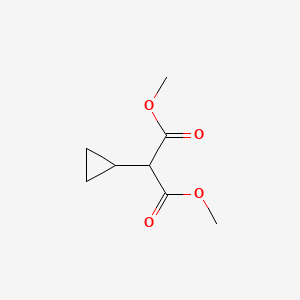

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)